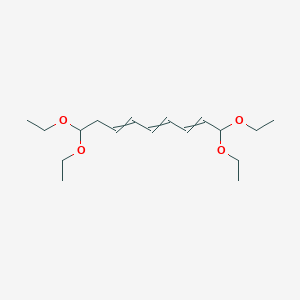![molecular formula C29H27AsSi B14509043 {[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane CAS No. 63495-02-3](/img/structure/B14509043.png)
{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane is a complex organoarsenic compound with a unique structure that combines silicon, arsenic, and aromatic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane typically involves the reaction of methyl(diphenyl)silylacetylene with bis(4-methylphenyl)arsenic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product, followed by purification using techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of arsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Reduction: The arsenic center can be reduced to form lower oxidation state arsenic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for the synthesis of more complex organoarsenic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: While not extensively studied, its potential bioactivity could be explored for therapeutic applications, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of {[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane is not well-documented. its effects are likely mediated through interactions with cellular components, potentially disrupting normal cellular functions. The molecular targets and pathways involved would depend on the specific context in which the compound is used, such as its interaction with enzymes or other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylarsine: Another organoarsenic compound with three phenyl groups attached to arsenic.
Diphenylmethylarsine: Similar structure but with a methyl group instead of the silyl group.
Phenylarsine oxide: Contains an arsenic-oxygen bond and is used in various chemical applications.
Uniqueness
{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane is unique due to the presence of both silicon and arsenic in its structure, which imparts distinct chemical properties and potential reactivity. This combination is not commonly found in other organoarsenic compounds, making it a subject of interest for further research and development .
Propriétés
Numéro CAS |
63495-02-3 |
|---|---|
Formule moléculaire |
C29H27AsSi |
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
2-[methyl(diphenyl)silyl]ethynyl-bis(4-methylphenyl)arsane |
InChI |
InChI=1S/C29H27AsSi/c1-24-14-18-26(19-15-24)30(27-20-16-25(2)17-21-27)22-23-31(3,28-10-6-4-7-11-28)29-12-8-5-9-13-29/h4-21H,1-3H3 |
Clé InChI |
JEJNHRULGHKBID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[As](C#C[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


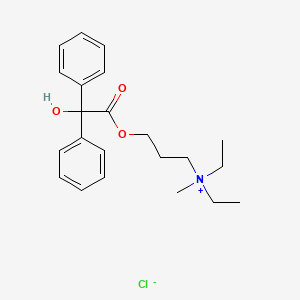

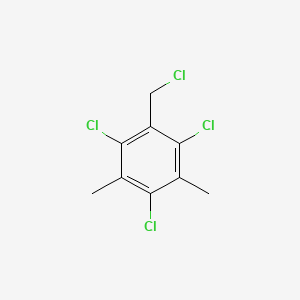
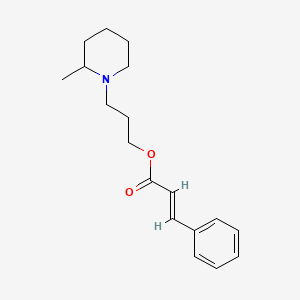

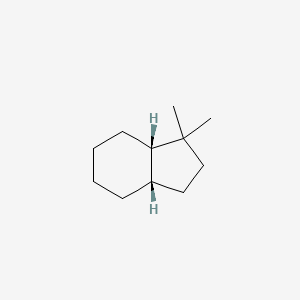
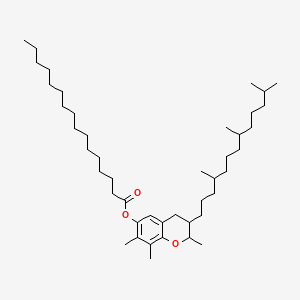
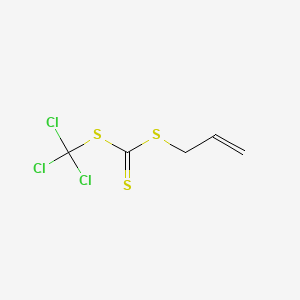

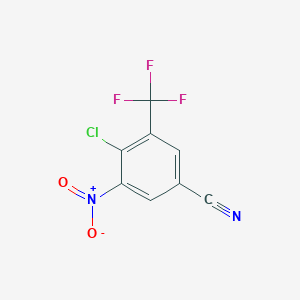
![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)

